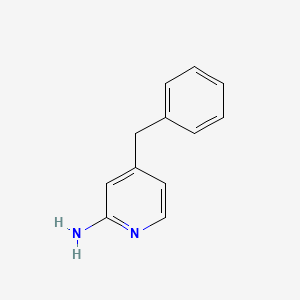

4-Benzylpyridin-2-amine

Description

Properties

IUPAC Name |

4-benzylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWDEKDRZVWZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304793 | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91391-85-4 | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91391-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Ammonia or Amine Sources

The most direct route involves the reaction of 4-benzylpyridine with ammonia or alkylamines under acidic or basic conditions. For example, 4-benzylpyridin-2-amine hydrochloride is synthesized by treating 4-benzylpyridine with ammonia in the presence of hydrochloric acid. This method typically proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing benzyl group activates the pyridine ring for amination.

Optimization of Reaction Conditions

Key variables include:

-

Temperature : Reactions are conducted at 50–100°C to balance kinetics and side reactions.

-

Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

-

Catalyst : Zinc chloride (ZnCl₂) or Lewis acids improve yields by stabilizing transition states.

A representative procedure from patent CN105017026B involves refluxing m-difluorobenzene, paraformaldehyde, and halogenating agents in acetonitrile with ZnCl₂, achieving an 86.3% yield of intermediate halogenated benzyl compounds. Subsequent amination with methenamine and hydrolysis yields the target amine.

Buchwald-Hartwig Amination of Halogenated Pyridines

Palladium-Catalyzed Cross-Coupling

This method employs palladium catalysts to couple aryl halides with amines. For instance, 2-bromopyridine reacts with benzylamine derivatives in the presence of Pd₂(dba)₃ and BINAP ligand.

Case Study from PMC3188665

A four-step sequence starts with Boc-protected hydroxylamine (27 ):

-

Alkylation : NaH-mediated SN2 reaction with alkyl halides yields N-alkylated hydroxylamines (28a–i ) in 50–98% yields.

-

Deprotection : TFA removes Boc groups, yielding N-alkyl-O-PMB-hydroxylamines (29a–i ).

-

Coupling : Pd₂(dba)₃ catalyzes aryl amination with 2-bromopyridine (70°C, toluene), forming N-alkyl-N-(pyridin-2-yl)hydroxylamines.

-

Reduction : Et₃SiH reduces hydroxylamines to amines, finalizing this compound derivatives.

| Step | Reagents/Conditions | Yield Range | Key Observations |

|---|---|---|---|

| Alkylation | NaH, RX, DMF | 50–98% | Higher yields for primary alkyl halides |

| Coupling | Pd₂(dba)₃, BINAP | 39–77% | Electron-deficient pyridines require longer reaction times |

Reductive Amination of 4-Benzylpyridine Ketones

Hydrogenation of Schiff Bases

4-Benzylpyridine-2-carbaldehyde reacts with ammonia or primary amines to form imines, which are hydrogenated using Raney Ni or Pd/C. Patent CN1467197A reports a 93% yield for benzylamine analogs under 15 MPa H₂ at 100°C.

Solvent and Catalyst Effects

-

Solvents : Methanol or ethanol preferred for solubility and H₂ miscibility.

-

Catalysts : Raney Ni offers cost efficiency, while Pd/C enables milder conditions (e.g., 50°C, 5 MPa).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura and Negishi Coupling

Arylboronic acids or zinc reagents couple with 2-aminopyridine derivatives. Lookchem’s patent US20160046616A1 highlights the use of this compound as a precursor in Nrf2 inhibitors, synthesized via Pd-mediated coupling.

Optimization Data

-

Ligands : Bidentate ligands (e.g., dppf) improve regioselectivity.

-

Temperature : 80–120°C minimizes side product formation.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield | Scalability | Cost |

|---|---|---|---|

| Nucleophilic Substitution | 70–86% | High | Low |

| Buchwald-Hartwig | 39–77% | Moderate | High |

| Reductive Amination | 85–93% | High | Moderate |

| Cross-Coupling | 60–75% | Low | Very High |

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzylpyridin-2-amines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Benzylpyridin-2-amine is utilized as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting GPR52, a receptor implicated in psychotic disorders. A study highlighted the discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists, demonstrating significant pharmacological potential with EC50 values as low as 30 nM . These compounds showed promise in preclinical models for antipsychotic activity, indicating the therapeutic relevance of this compound derivatives.

Antibacterial Activity

Research has also indicated that derivatives of this compound may exhibit antibacterial properties. For instance, a class of heterocyclic compounds based on pyridine scaffolds demonstrated selective antibacterial activity against strains like Micrococcus luteus and Staphylococcus aureus . This suggests potential applications in developing new antibiotics.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an intermediate for creating more complex molecular structures. Its incorporation into various synthetic routes allows chemists to explore diverse chemical reactions and develop new materials with tailored properties. For example, it can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds under mild conditions, which is essential for synthesizing complex organic molecules.

Biological Studies

Fluorescent Probes

The compound has been explored for its potential as a scaffold in designing fluorescent probes. Studies have shown that aminopyridines can be modified to enhance their fluorescent properties, making them suitable for biological labeling applications . The ability to label proteins like bovine serum albumin (BSA) indicates its utility in biochemical assays and imaging studies.

Comparison with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 4-Chloropyridin-2-amine | Structure | Antimicrobial agents |

| 2-Amino-6-chloropyridine | Structure | Antiviral compounds |

| 4-Benzylpiperidine | Structure | Psychotropic drugs |

The distinct combination of substituents in this compound differentiates it from similar compounds, enhancing its chemical reactivity and biological activity.

Case Studies

-

GPR52 Agonists Development

In a series of studies focused on GPR52 agonists, derivatives of this compound were synthesized and evaluated for their pharmacological profiles. The findings revealed that modifications to the benzyl group significantly impacted potency and selectivity, leading to promising candidates for treating psychosis . -

Antibacterial Screening

A diverse library of N-alkyl-N-(pyridin-2-yl)hydroxylamines was screened for antibacterial activity. Compounds derived from this compound exhibited selective inhibition against bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-Benzylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

N-Benzylpyridin-2-amine

- Structure : Benzyl group attached to the amine nitrogen of pyridin-2-amine (rather than the pyridine ring).

- Synthesis : Prepared via reduction of (E)-N-benzylidenepyridin-2-amine using NaBH₄ in 1,4-dioxane .

- Properties: Similar molecular formula (C₁₂H₁₂N₂) but distinct geometry due to N-benzylation.

(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine

- Structure : Contains a benzyloxy-substituted benzyl group and a pyridin-2-ylmethyl moiety (C₂₀H₂₀N₂O) .

- Properties : Higher molecular weight (304.39 g/mol) and increased polarity due to the ether linkage. The benzyloxy group may enhance solubility in polar solvents compared to 4-Benzylpyridin-2-amine.

4-Fluoropyridin-2-amine

- Structure : Fluorine substituent at the 4-position of pyridin-2-amine .

- Properties : The electronegative fluorine atom withdraws electron density, reducing the basicity of the amine compared to this compound. This effect can influence binding affinity in biological targets or catalytic processes.

Physical and Chemical Properties

Biological Activity

4-Benzylpyridin-2-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CHN) is characterized by a pyridine ring substituted at the 2-position with an amine group and at the 4-position with a benzyl group. Its molecular weight is approximately 184.24 g/mol. The compound exhibits aromatic properties and basic nitrogen functionalities, which contribute to its reactivity in various biological systems .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, some derivatives have been tested against Cryptococcus neoformans and demonstrated antifungal activity .

- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. It interacts with cancer cell lines, suggesting mechanisms that could inhibit tumor growth. Research has indicated that it may induce apoptosis in cancer cells through specific signaling pathways .

- Neuroprotective Effects : this compound has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Its structure allows it to interact with neurotransmitter receptors, indicating potential therapeutic applications in neurological disorders .

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to significant physiological effects. Ongoing research aims to elucidate specific pathways and molecular interactions that underlie its biological activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Benzylpyridin-2-amine | Similar amine and pyridine structure | Often used as a reference compound in studies |

| 2-Benzylpyridin-4-amine | Benzyl group at a different position | Different reactivity patterns due to position |

| Benzylamine | Contains a benzyl group attached to an amine | Lacks the pyridine ring, thus differing in biological activity |

The dual functionality of this compound—having both a benzyl group and an amine group—imparts distinct chemical and biological properties compared to other similar compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticancer Activity : A study demonstrated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis, showcasing its potential as a therapeutic agent in oncology .

- Neuroprotective Studies : Research involving animal models indicated that this compound could reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting its application in treating conditions like Alzheimer's disease .

- Antimicrobial Efficacy : In vitro evaluations showed that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, supporting its potential use as a lead compound for developing new antimicrobial agents .

Q & A

Q. Q1. What are the standard synthetic routes for 4-Benzylpyridin-2-amine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling pyridine derivatives with benzyl halides under basic conditions. For example, reacting 2-aminopyridine with benzyl bromide in the presence of a base like K₂CO₃ in DMF at 80–100°C can yield the product. Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and catalyst selection (e.g., Pd-based catalysts for cross-coupling variants). Purity is improved via recrystallization or column chromatography .

Advanced Computational Analysis

Q. Q2. How can computational methods predict the coordination chemistry of this compound?

Density Functional Theory (DFT) calculations model the compound’s electron density distribution, predicting its ligand behavior in metal complexes. The pyridinyl nitrogen and amine group act as potential binding sites. Molecular docking studies assess affinity for metal ions (e.g., Cu²⁺ or Fe³⁺), while Hirshfeld surface analysis evaluates intermolecular interactions. Structural data from X-ray crystallography (e.g., dihedral angles between benzyl and pyridyl rings) inform steric effects in coordination geometry .

Basic Characterization Techniques

Q. Q3. Which spectroscopic and structural methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. The amine proton appears as a broad singlet (~δ 5 ppm), while aromatic protons resonate between δ 6.5–8.5 ppm.

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) .

- FTIR : Identifies functional groups (N–H stretch at ~3400 cm⁻¹, C–N stretches at ~1250 cm⁻¹) .

Advanced Data Contradiction Resolution

Q. Q4. How can conflicting reports on biological activity of this compound derivatives be systematically addressed?

Apply meta-analysis frameworks (e.g., Cochrane guidelines) to quantify heterogeneity across studies using metrics like I² . For example, discrepancies in enzyme inhibition assays may arise from variations in assay conditions (pH, temperature) or compound purity. Stratified analysis by experimental parameters and validation via orthogonal assays (e.g., SPR vs. fluorescence quenching) resolve inconsistencies .

Basic Medicinal Chemistry Applications

Q. Q5. What role does this compound play in drug discovery?

The compound serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Its amine and aromatic groups enable hydrogen bonding and π-π stacking with biological targets. Derivatives are explored for acetylcholinesterase inhibition (relevant to Alzheimer’s disease) and antibacterial activity via disruption of bacterial membrane proteins .

Advanced Structural Influence on Reactivity

Q. Q6. How does the dihedral angle between benzyl and pyridyl rings affect intermolecular interactions?

Crystallographic data show a dihedral angle of 67.2° in this compound, reducing steric hindrance and enabling N–H⋯N hydrogen bonding between adjacent molecules. This angle influences packing efficiency and solubility. Modifying substituents (e.g., electron-withdrawing groups on the benzyl ring) alters the angle, impacting crystal lattice stability and reactivity in solid-phase synthesis .

Basic Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound?

Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Spills should be neutralized with absorbent materials and disposed as hazardous waste .

Advanced SAR Study Design

Q. Q8. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzyl or pyridyl positions.

- Assays : Test modified compounds in target-specific assays (e.g., IC₅₀ determination for enzyme inhibition).

- QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate electronic/steric parameters with activity. Validate predictions with synthesis and testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.